molecular formula C16H8BrCl2NO B1372861 2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160263-63-7

2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride

Cat. No.: B1372861
CAS No.: 1160263-63-7
M. Wt: 381 g/mol
InChI Key: FFBOLGHGJWTLGI-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group at the second position, a chlorine atom at the eighth position, and a carbonyl chloride group at the fourth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems for efficient synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and solvents is also considered to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their biological and chemical properties.

Scientific Research Applications

2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
  • 2-(3-Bromophenyl)-8-chloroquinoline-4-methanol
  • 2-(3-Bromophenyl)-8-chloroquinoline-4-amine

Uniqueness

2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. This functional group allows for the formation of various derivatives through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-bromophenyl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO/c17-10-4-1-3-9(7-10)14-8-12(16(19)21)11-5-2-6-13(18)15(11)20-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBOLGHGJWTLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207140
Record name 2-(3-Bromophenyl)-8-chloro-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-63-7
Record name 2-(3-Bromophenyl)-8-chloro-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-8-chloro-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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